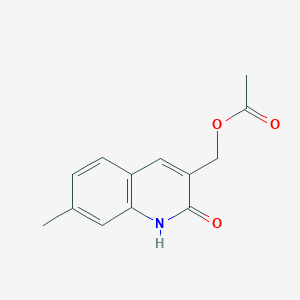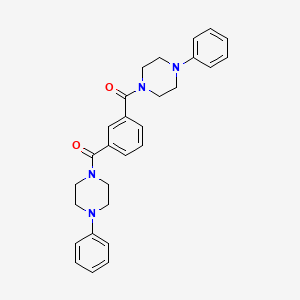
5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide, also known as CNB-001, is a novel neuroprotective agent that has shown promising results in preclinical studies. CNB-001 is a small molecule that has been designed to target multiple pathways involved in neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Mécanisme D'action
5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has a multifaceted mechanism of action that involves targeting multiple pathways involved in neurodegeneration. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to inhibit the formation of amyloid beta plaques, reduce oxidative stress, and modulate inflammation. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide also has neuroprotective effects by enhancing the activity of neurotrophic factors and promoting neuronal survival.
Biochemical and Physiological Effects:
5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to have a range of biochemical and physiological effects in preclinical studies. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neurotrophic factor signaling. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has also been shown to improve cognitive function, reduce amyloid beta deposition, and protect dopaminergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide is its neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide also has a well-defined mechanism of action, which makes it a useful tool for studying the underlying mechanisms of neurodegeneration. One limitation of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide. One direction is to further investigate the mechanism of action of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide and identify the specific pathways that are targeted by the compound. Another direction is to explore the potential of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide in combination with other neuroprotective agents. Additionally, clinical trials are needed to evaluate the safety and efficacy of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide in humans. Finally, the development of more soluble derivatives of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide could improve its pharmacokinetic properties and increase its potential for clinical use.
Conclusion:
5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide is a novel neuroprotective agent that has shown promising results in preclinical studies. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has a multifaceted mechanism of action that involves targeting multiple pathways involved in neurodegeneration. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress and inflammation, improving mitochondrial function, and enhancing neurotrophic factor signaling. While there are limitations to the use of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide in lab experiments, its neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide in clinical settings.
Méthodes De Synthèse
5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide is synthesized by reacting 5-cyano-2-hydroxypentanenitrile with 1-phenylethylamine and hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography. The yield of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide is typically around 50-60%.
Applications De Recherche Scientifique
5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been extensively studied in preclinical models of neurodegenerative diseases. In animal models of Alzheimer's disease, 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to improve cognitive function and reduce amyloid beta deposition in the brain. In animal models of Parkinson's disease, 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to protect dopaminergic neurons and improve motor function. In animal models of traumatic brain injury, 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to reduce inflammation and improve neurological outcomes.
Propriétés
IUPAC Name |
(2E)-5-cyano-2-hydroxyimino-N-(1-phenylethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-11(12-7-3-2-4-8-12)16-14(18)13(17-19)9-5-6-10-15/h2-4,7-8,11,19H,5-6,9H2,1H3,(H,16,18)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIFZCJEGHGAME-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=NO)CCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=N/O)/CCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide](/img/structure/B5880473.png)
![N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5880477.png)
![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)


![3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one](/img/structure/B5880503.png)


![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)


![N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5880548.png)
![3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B5880564.png)
